

Technical Whitepaper: (1-Methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1-Methylpyrrolidin-3-yl)methanamine

Cat. No.: B088376

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylpyrrolidin-3-yl)methanamine, with CAS number 13005-11-3, is a substituted pyrrolidine derivative. The pyrrolidine ring is a core scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element. This document provides a comprehensive technical overview of **(1-Methylpyrrolidin-3-yl)methanamine**, consolidating available data on its physicochemical properties, proposed synthesis and analytical methodologies, and potential areas of biological investigation.

Physicochemical Properties

A summary of the key physicochemical properties of **(1-Methylpyrrolidin-3-yl)methanamine** is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.[\[1\]](#)

Table 1: Physicochemical Properties of **(1-Methylpyrrolidin-3-yl)methanamine**

Property	Value	Source
CAS Number	13005-11-3	PubChem[1]
Molecular Formula	C ₆ H ₁₄ N ₂	PubChem[1]
Molecular Weight	114.19 g/mol	PubChem[1]
IUPAC Name	(1-methylpyrrolidin-3-yl)methanamine	PubChem[1]
Synonyms	1-Methyl-3-(aminomethyl)pyrrolidine, 3-Aminomethyl-1-methylpyrrolidine	PubChem[1]
Boiling Point	134.7 °C at 760 mmHg (Predicted)	Chemical Supplier Data
Density	0.917 g/cm ³ (Predicted)	Chemical Supplier Data
Flash Point	36.3 °C (Predicted)	Chemical Supplier Data
XLogP3	-0.3	PubChem[1]
Topological Polar Surface Area (TPSA)	29.3 Å ²	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **(1-Methylpyrrolidin-3-yl)methanamine** is not readily available in peer-reviewed literature, a highly plausible and efficient synthetic route involves the reduction of 1-methylpyrrolidine-3-carbonitrile. This method is a standard chemical transformation for the preparation of primary amines from nitriles.

Proposed Experimental Protocol: Reduction of 1-Methylpyrrolidine-3-carbonitrile

This proposed protocol is based on established procedures for the reduction of nitriles to primary amines using lithium aluminum hydride (LiAlH_4).

Reaction Scheme:

Materials and Reagents:

- 1-Methylpyrrolidine-3-carbonitrile
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous tetrahydrofuran (THF)
- Distilled water
- Sodium hydroxide (NaOH) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Diethyl ether

Procedure:

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous tetrahydrofuran under a nitrogen atmosphere.
- Addition of Starting Material: A solution of 1-methylpyrrolidine-3-carbonitrile in anhydrous THF is added dropwise to the stirred LiAlH_4 suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

- Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.
- Work-up: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure **(1-Methylpyrrolidin-3-yl)methanamine**.

Logical Workflow for Synthesis:



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **(1-Methylpyrrolidin-3-yl)methanamine**.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

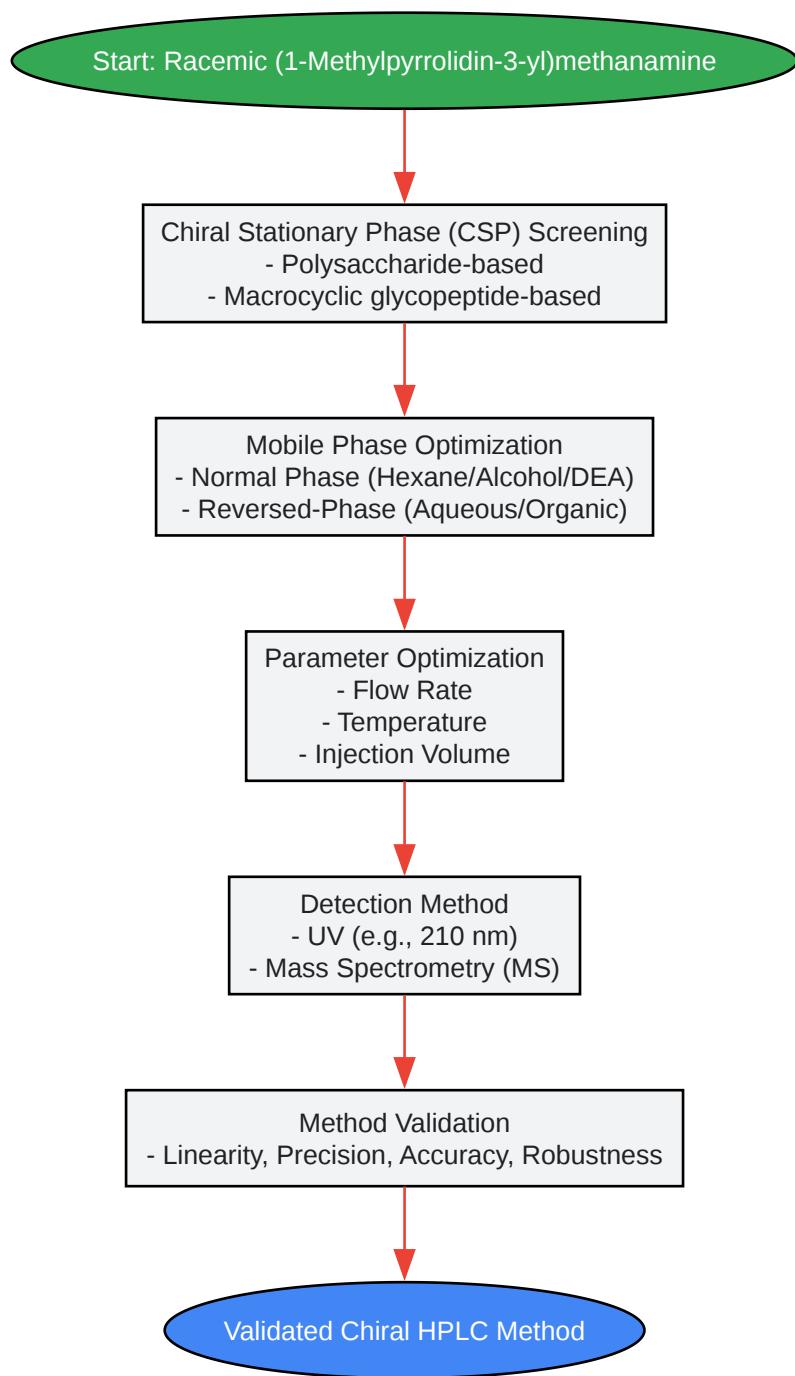
A specific HPLC method for **(1-Methylpyrrolidin-3-yl)methanamine** has not been published. However, a method development workflow can be proposed based on the analysis of structurally similar compounds. Due to the chiral nature of the molecule, chiral HPLC is necessary for enantiomeric separation.

Proposed HPLC Method Development Workflow:

- Column Screening: Screen various chiral stationary phases (CSPs), such as polysaccharide-based (e.g., amylose or cellulose derivatives) and macrocyclic glycopeptide-based columns.
- Mobile Phase Optimization:

- Normal Phase: Use mixtures of alkanes (e.g., hexane) and alcohols (e.g., ethanol, isopropanol) with a basic additive like diethylamine (DEA) to improve peak shape.
- Reversed-Phase: Employ aqueous buffers with organic modifiers like acetonitrile or methanol.
- Parameter Optimization: Optimize flow rate, column temperature, and injection volume to achieve baseline separation of the enantiomers.
- Detection: Utilize UV detection at a low wavelength (e.g., 210 nm) or a more universal detector like a mass spectrometer (LC-MS).

Workflow for Chiral HPLC Method Development:



[Click to download full resolution via product page](#)

Caption: Workflow for the development of a chiral HPLC method.

Spectroscopic Data

While experimental spectra for **(1-Methylpyrrolidin-3-yl)methanamine** are not widely published, predicted data and analysis of similar structures can provide an expected

spectroscopic profile.

Table 2: Predicted and Expected Spectroscopic Data

Technique	Expected Observations
¹ H NMR	Signals corresponding to the N-methyl group (singlet), methylene protons on the pyrrolidine ring (multiplets), the methine proton at the 3-position (multiplet), and the aminomethyl protons (broad singlet, exchangeable with D ₂ O).
¹³ C NMR	Resonances for the N-methyl carbon, the three distinct methylene carbons of the pyrrolidine ring, the methine carbon at the 3-position, and the aminomethyl carbon.
Mass Spectrometry (MS)	Predicted [M+H] ⁺ of 115.1233. [2] Common fragmentation pathways for aliphatic amines include α -cleavage, leading to the loss of radicals adjacent to the nitrogen atoms.

Biological Activity and Potential Applications

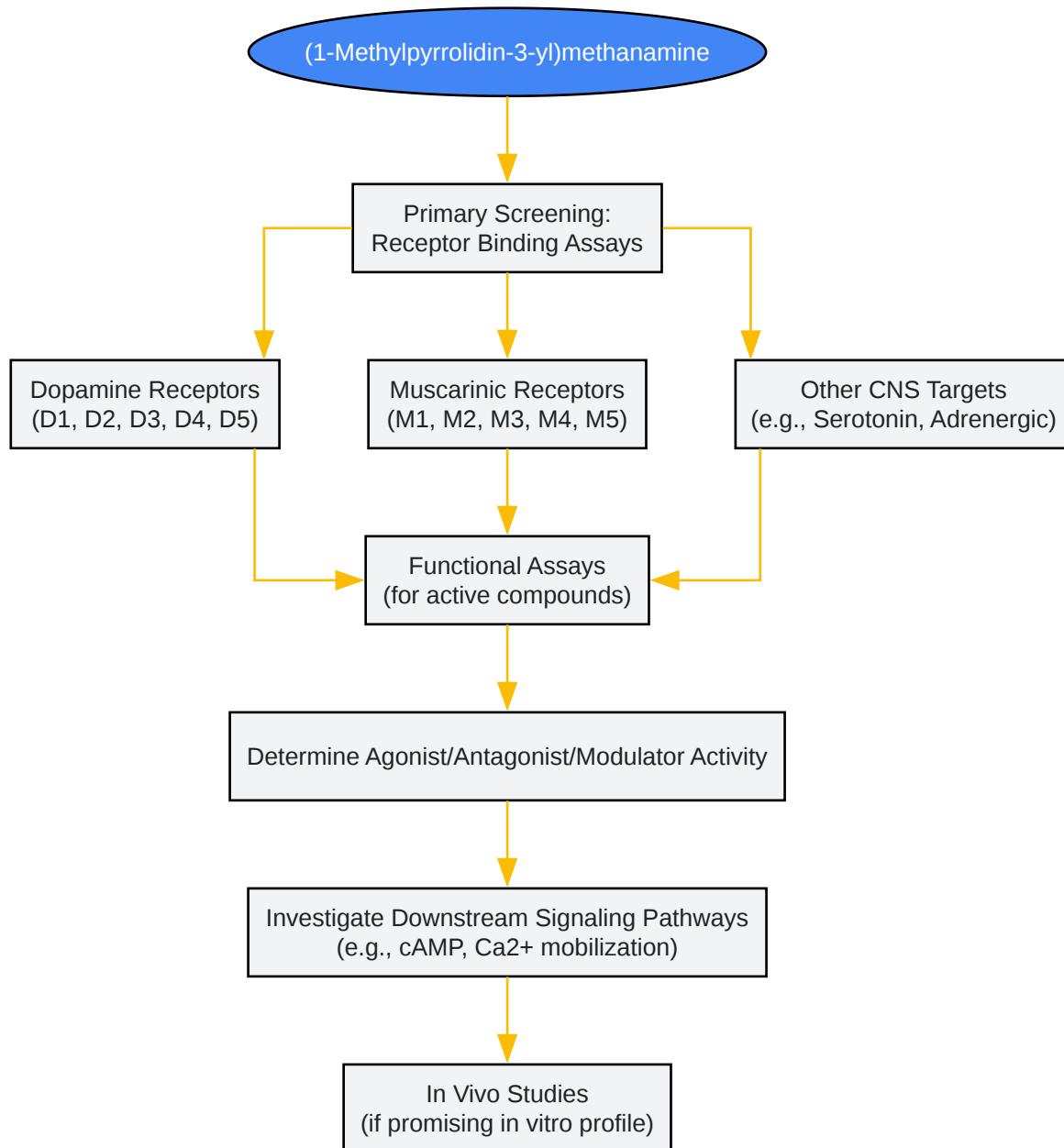
Specific biological activity data for **(1-Methylpyrrolidin-3-yl)methanamine** is limited in the public domain. However, the pyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, particularly for targeting the central nervous system (CNS).

Derivatives of 3-aminomethylpyrrolidine have been explored for their potential as ligands for various receptors, including:

- Dopamine Receptors: The pyrrolidine moiety is present in ligands targeting dopamine D₂ and D₃ receptors, which are implicated in neurological and psychiatric disorders.
- Muscarinic Acetylcholine Receptors: Substituted pyrrolidines are also known to interact with muscarinic receptors, which are targets for cognitive disorders and other conditions.

Given its structural features, **(1-Methylpyrrolidin-3-yl)methanamine** could serve as a valuable building block or a starting point for the synthesis of novel compounds with potential activity at these or other CNS targets. Further pharmacological screening is required to elucidate its specific biological profile.

Signaling Pathway Exploration Logic:



[Click to download full resolution via product page](#)

Caption: Logical workflow for investigating the biological activity of the compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **(1-Methylpyrrolidin-3-yl)methanamine** is classified as a flammable liquid and vapor and causes severe skin burns and eye damage.[\[1\]](#)

Table 3: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Flammable Liquids	3	H226: Flammable liquid and vapor
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage

Handling Precautions:

- Handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Ground and bond containers when transferring material.
- In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

(1-Methylpyrrolidin-3-yl)methanamine is a chiral building block with potential applications in medicinal chemistry, particularly for the development of novel CNS-active agents. While detailed experimental data for this specific compound is scarce in publicly available literature, this technical guide provides a consolidated overview of its known properties and outlines logical and established methodologies for its synthesis, analysis, and biological evaluation.

Researchers and drug development professionals can use this information as a foundation for further investigation and incorporation of this scaffold into their research programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - (1-methylpyrrolidin-3-yl)methanamine (C6H14N2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Technical Whitepaper: (1-Methylpyrrolidin-3-yl)methanamine (CAS 13005-11-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088376#1-methylpyrrolidin-3-yl-methanamine-cas-number-13005-11-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com